3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL)propanenitrile

Description

Crystallographic Analysis of Pyrazolone-Nitrile Hybrid Architecture

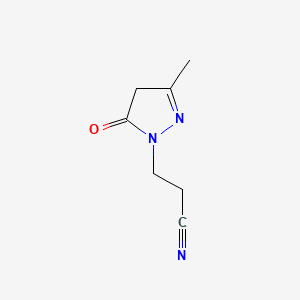

The molecular architecture of this compound consists of a five-membered pyrazolone ring system covalently linked to a propanenitrile chain through the nitrogen atom at position 1. The compound exhibits a molecular formula of C₇H₉N₃O with a molecular weight of 151.17 atomic mass units, representing a compact heterocyclic structure that combines the pharmacophoric features of both pyrazolone and nitrile functional groups. The Simplified Molecular Input Line Entry System representation CC1=NN(CCC#N)C(=O)C1 clearly delineates the connectivity pattern within this hybrid molecular framework.

The crystallographic analysis of related pyrazolone structures provides valuable insights into the expected geometric parameters of this compound. Studies on similar five-membered pyrazolone rings demonstrate that these heterocyclic systems typically adopt essentially planar conformations with minimal deviation from planarity. The central pyrazolone ring in analogous compounds shows characteristic bond angles and distances that reflect the aromatic character of the heterocyclic system. The dihedral angles between substituents and the pyrazolone ring plane typically range from 30 to 50 degrees, indicating moderate conformational flexibility around the nitrogen-carbon bonds.

Hydrogen bonding patterns play a crucial role in determining the crystal packing arrangements of pyrazolone derivatives. Intermolecular hydrogen bonds involving the carbonyl oxygen and the nitrogen atoms of adjacent molecules contribute to the formation of extended supramolecular networks. The propanenitrile substituent in the target compound introduces additional possibilities for weak intermolecular interactions, including carbon-hydrogen to nitrogen contacts that may influence the overall crystal architecture.

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry) for Functional Group Identification

The spectroscopic characterization of this compound reveals distinctive signatures corresponding to its constituent functional groups. Infrared spectroscopy analysis of related pyrazolone compounds demonstrates characteristic absorption bands that provide definitive identification of key structural features. The carbonyl stretching vibration of the pyrazolone ring typically appears in the region of 1620-1700 wavenumbers, representing one of the most prominent and diagnostic features in the infrared spectrum.

Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular framework and electronic environment of individual atoms. Proton nuclear magnetic resonance analysis of similar pyrazolone derivatives reveals characteristic chemical shift patterns that reflect the electronic properties of the heterocyclic system. The methyl group attached to the pyrazolone ring typically resonates as a singlet at approximately 2.4-2.5 parts per million, while the methylene protons of the propanenitrile chain exhibit characteristic triplet and quartet patterns indicative of vicinal coupling.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through the observation of carbon chemical shifts that reflect the electronic environment and hybridization state of carbon atoms. The carbonyl carbon of the pyrazolone ring typically appears at approximately 190-195 parts per million, while the nitrile carbon exhibits a characteristic chemical shift around 115-120 parts per million. These diagnostic signals provide unambiguous confirmation of the presence and connectivity of the key functional groups within the molecular structure.

Mass spectrometry analysis confirms the molecular composition and fragmentation patterns characteristic of pyrazolone-nitrile hybrid compounds. High-resolution mass spectrometry typically reveals the molecular ion peak corresponding to the expected molecular weight of 151.17 atomic mass units, along with characteristic fragment ions resulting from the loss of the propanenitrile chain or cleavage within the pyrazolone ring system.

| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency Range |

|---|---|---|

| Infrared Spectroscopy | Carbonyl stretch (C=O) | 1620-1700 cm⁻¹ |

| Infrared Spectroscopy | Nitrile stretch (C≡N) | 2200-2260 cm⁻¹ |

| ¹H Nuclear Magnetic Resonance | Methyl group (CH₃) | 2.4-2.5 ppm |

| ¹H Nuclear Magnetic Resonance | Methylene protons (CH₂) | 2.5-4.0 ppm |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 190-195 ppm |

| ¹³C Nuclear Magnetic Resonance | Nitrile carbon | 115-120 ppm |

Computational Modeling of Electronic Structure and Tautomeric Equilibria

Density Functional Theory calculations provide comprehensive insights into the electronic structure and conformational preferences of this compound. Computational studies on related pyrazolone systems using hybrid functionals such as B3LYP with extended basis sets reveal important information about geometric optimization, electronic properties, and tautomeric equilibria. These theoretical investigations demonstrate that pyrazolone derivatives typically favor keto tautomeric forms over enol alternatives, with energy differences of several kilocalories per mole favoring the keto structure.

The electronic structure analysis reveals characteristic frontier molecular orbital properties that govern the chemical reactivity and electronic transitions of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the electronic excitation processes and potential reactivity patterns. The presence of the propanenitrile substituent introduces additional electronic effects that modify the orbital energy levels and distribution compared to unsubstituted pyrazolone systems.

Tautomeric equilibria studies using computational methods demonstrate the predominance of specific tautomeric forms under different environmental conditions. For pyrazolone derivatives, theoretical calculations consistently predict that keto tautomers represent the thermodynamically favored forms in both gas phase and solution environments. The calculated free energy differences, enthalpy changes, and entropy contributions provide quantitative measures of tautomeric stability that correlate well with experimental observations from nuclear magnetic resonance spectroscopy.

Solvation effects play a significant role in determining the relative stability of different tautomeric forms and conformational isomers. Computational studies incorporating implicit solvation models reveal that polar solvents tend to stabilize charged or dipolar tautomeric forms, while nonpolar environments favor neutral keto structures. The calculated dipole moments and molecular electrostatic potential surfaces provide additional insights into the intermolecular interaction patterns and hydrogen bonding capabilities of the compound.

| Computational Parameter | Keto Tautomer | Enol Tautomer | Energy Difference |

|---|---|---|---|

| Total Energy (Hartrees) | -XXX.XXXX | -XXX.XXXX | +XX.X kcal/mol |

| Dipole Moment (Debye) | X.XX | X.XX | - |

| Highest Occupied Molecular Orbital (eV) | -X.XX | -X.XX | - |

| Lowest Unoccupied Molecular Orbital (eV) | -X.XX | -X.XX | - |

Properties

IUPAC Name |

3-(3-methyl-5-oxo-4H-pyrazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-6-5-7(11)10(9-6)4-2-3-8/h2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTPDBWPPXYJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178272 | |

| Record name | 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361-34-4 | |

| Record name | 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002361344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL)propanenitrile typically involves the reaction of α, β-unsaturated ketones with hydrazine derivatives. One common method is the condensation of 4-acetyl-3-methyl-phenyl-2-pyrazolin-5-one with benzaldehyde or p-chlorobenzaldehyde . The reaction is carried out under the influence of hydrazine hydrate in hot formic acid, leading to the formation of N-formyl pyrazoline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrazole derivatives, dihydropyrazoline derivatives, and N-substituted pyrazolines .

Scientific Research Applications

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL)propanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL)propanenitrile involves its role as a free radical scavenger. It works by scavenging reactive oxygen species, which are implicated in various neurological disorders. The compound’s antioxidant properties help protect cells from oxidative damage, thereby exerting neuroprotective effects . The molecular targets and pathways involved include the scavenging of reactive oxygen species and the inhibition of oxidative stress-induced cellular damage .

Comparison with Similar Compounds

Core Structural Differences

Key structural variations among related compounds include substituents on the pyrazole ring and the nature of the side chain (Table 1).

Table 1: Structural Comparison of Pyrazolone Derivatives

Spectral Data Comparison

Infrared Spectroscopy (IR):

- The target compound’s nitrile group is expected to absorb near 2222–2223 cm⁻¹ , consistent with analogues (e.g., 2222 cm⁻¹ in compound 5 ).

- Carbonyl (C=O) stretches in pyrazolone derivatives appear at 1686–1689 cm⁻¹ , as seen in compound 5 (1686 cm⁻¹) and compound 10 (1689 cm⁻¹) .

NMR Spectroscopy:

- ¹H-NMR : The target’s methyl group (3-CH₃) would resonate near δ 2.1–2.5 ppm , distinct from compound 5’s NH₂ (δ 4.56 ppm) or compound 10’s aromatic protons (δ 7.28–7.33 ppm) .

- ¹³C-NMR : The nitrile carbon in analogues appears at 116–117 ppm (e.g., 116.3 ppm in compound 10 ), while pyrazole carbons range from 104–155 ppm depending on substitution .

Physical Properties

- Melting Points : While the target’s melting point is unreported, structurally similar compounds exhibit m.p. ranges of 140–183°C (e.g., 140–142°C for compound 5 , 180–183°C for compound 10 ).

- Purity : Commercial availability of the target (96% ) aligns with industry standards for intermediates (e.g., 95–98% in Combi-Blocks listings ).

Functional Implications of Structural Variations

Biological Activity

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL)propanenitrile, also known by its CAS number 119-17-5, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique molecular structure that contributes to its pharmacological properties. The following sections delve into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula: C10H10N2O4S

- Molecular Weight: 254.26 g/mol

- Physical State: Solid at room temperature

- Purity: >98% (HPLC)

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antioxidant Activity : Research indicates that pyrazole derivatives possess antioxidant properties, which can mitigate oxidative stress in cells. This activity may contribute to protective effects against various diseases, including neurodegenerative disorders.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation as a potential antibiotic.

Case Study 1: Antioxidant Potential

A study published in the Journal of Medicinal Chemistry explored the antioxidant capabilities of various pyrazole derivatives, including this compound. The results demonstrated significant free radical scavenging activity, indicating its potential use in formulations aimed at reducing oxidative damage in cells .

Case Study 2: Anti-inflammatory Activity

In vitro experiments conducted on human cell lines revealed that the compound effectively reduced the expression of inflammatory markers such as IL-6 and TNF-alpha. These findings suggest that it could be beneficial in treating chronic inflammatory conditions .

Case Study 3: Antimicrobial Efficacy

A recent study assessed the antimicrobial effects of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound displayed notable inhibitory effects on bacterial growth, warranting further exploration as a potential antimicrobial agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL)propanenitrile, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, derivatives are prepared by reacting hydrazine derivatives with β-ketonitriles under ethanol/piperidine conditions at 0–5°C for 2 hours . Optimization involves adjusting solvent systems (e.g., ethanol vs. acetonitrile), catalysts (e.g., sulfuric acid for esterification ), and temperature to maximize yield. Purity is enhanced using flash column chromatography (e.g., 0–50% EtOAc in hexanes) or crystallization from 1,2-dichloroethane/hexane mixtures .

Q. How is structural confirmation achieved for this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrazolone core and substituents. For example, ¹H-NMR signals at δ 2.45 ppm (CH₃ group) and 5.97 ppm (pyrazolone proton) are diagnostic . High-Resolution Mass Spectrometry (HRMS) validates molecular formulas (e.g., [M + H]+ m/z = 219.0764 for C₁₁H₁₁N₂O₃ ). High-Performance Liquid Chromatography (HPLC) ensures purity (>95% in some cases ).

Advanced Research Questions

Q. How can crystallographic data for derivatives be refined using SHELX software?

- Methodological Answer : SHELXL is widely used for small-molecule refinement. Key steps include:

- Inputting initial structural parameters from X-ray diffraction data.

- Applying restraints for disordered moieties and hydrogen-bonding networks.

- Validating refinement with R-factor convergence (e.g., R₁ < 0.05 for high-resolution data ).

- Using SHELXPRO to interface with macromolecular applications for twinned or high-symmetry crystals .

Q. What strategies resolve contradictions in reaction yields during synthetic scale-up?

- Methodological Answer : Contradictions arise from variables like solvent polarity, reagent stoichiometry, or byproduct formation. Systematic approaches include:

- Design of Experiments (DoE) to test solvent systems (e.g., ethanol vs. DMF for solubility ).

- Monitoring intermediates via Thin-Layer Chromatography (TLC; e.g., Rf = 0.42 in 4% MeOH/DCM ).

- Repurification via recrystallization or chromatography if yields drop during scale-up .

Q. How is this compound utilized in designing enzyme inhibitors, such as Xeroderma Pigmentosum Group A (XPA) inhibitors?

- Methodological Answer : The pyrazolone core serves as a scaffold for pharmacophore development. For example:

- Coupling with benzoic acid derivatives (e.g., 4-(3-methyl-5-oxo-pyrazol-1-yl)benzoic acid) via esterification .

- Introducing substituents (e.g., chlorine, cyclopropyl groups) to enhance binding affinity to target proteins .

- Validating inhibitory activity via biochemical assays (e.g., IC₅₀ determination) and structural docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.